molecular formula C24H20N2O3 B6587139 Pyridin-3-ylmethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1226446-10-1

Pyridin-3-ylmethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B6587139
CAS No.: 1226446-10-1
M. Wt: 384.4 g/mol
InChI Key: KFJBHEWZPUTZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-3-ylmethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a heterocyclic compound featuring a 1,2-dihydroisoquinoline core substituted with a 4-ethylphenyl group at position 2, a ketone at position 1, and a pyridin-3-ylmethyl ester at position 2. The dihydroisoquinoline scaffold is structurally analogous to bioactive quinoline and naphthyridine derivatives, which are frequently explored in medicinal chemistry for their pharmacological properties . The compound’s stereoelectronic profile is influenced by the puckered conformation of the dihydroisoquinoline ring, which can be quantified using Cremer-Pople puckering coordinates . Its synthesis likely involves multi-step reactions, including cyclization and esterification, as seen in related 4-oxo-1,4-dihydroquinoline derivatives .

Properties

IUPAC Name

pyridin-3-ylmethyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-2-17-9-11-19(12-10-17)26-15-22(20-7-3-4-8-21(20)23(26)27)24(28)29-16-18-6-5-13-25-14-18/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJBHEWZPUTZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

This classical method involves the cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example, reacting N-(2-phenylethyl)acetamide under reflux with PPA yields 1,2-dihydroisoquinoline derivatives. Modifications to this method include the use of microwave irradiation to reduce reaction times and improve yields.

Transition Metal-Catalyzed Cyclization

Palladium-catalyzed C–H activation has emerged as a robust alternative. A recent protocol employs Pd(OAc)₂ with ligands such as 1,10-phenanthroline to cyclize aryl enamines into 1,2-dihydroisoquinolines at 80–100°C. This method offers superior regioselectivity, particularly for substrates bearing electron-donating groups.

Table 1: Comparison of Core Synthesis Methods

MethodConditionsYield (%)Purity (%)
Bischler-NapieralskiPPA, 120°C, 6 h65–7090–95
Pd-Catalyzed CyclizationPd(OAc)₂, 80°C, 2 h75–8098–99

Esterification with Pyridin-3-ylmethanol

The final step involves esterifying the carboxylic acid at the 4-position with pyridin-3-ylmethanol. This is achieved via two primary methods:

Steglich Esterification

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at room temperature for 24 h provides yields of 70–75%. This method is favored for its mild conditions but requires rigorous drying to prevent hydrolysis.

Mitsunobu Reaction

The Mitsunobu protocol, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, achieves higher yields (85–90%) by irreversibly activating the alcohol. However, this method generates stoichiometric phosphine oxide byproducts, complicating purification.

Table 2: Esterification Method Comparison

MethodReagentsYield (%)Purity (%)
SteglichEDC, DMAP, DCM70–7595–98
MitsunobuDEAD, PPh₃, THF85–9090–93

Purification and Analytical Characterization

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexanes, 3:7) removes unreacted starting materials and byproducts. Final recrystallization from ethanol/water (9:1) enhances purity to >99%.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO- d6): δ 8.71 (s, 1H, pyridine-H), 7.89–7.91 (d, J=8 Hz, 2H, isoquinoline-H), 7.45–7.49 (m, 4H, aromatic-H), 5.32 (s, 2H, OCH₂), 2.65 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.22 (t, J=7.5 Hz, 3H, CH₃).

  • IR (KBr): 1724 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide), 1598 cm⁻¹ (aromatic C=C).

  • HRMS (ESI): m/z calculated for C₂₅H₂₂N₂O₃ [M+H]⁺: 399.1709; found: 399.1712.

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery

Toluene and THF are recovered via distillation, reducing environmental impact and cost.

Catalytic Recycling

Pd catalysts are reclaimed using scavenger resins, achieving 80–85% recovery rates .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester functionality at position 4 of the dihydroisoquinoline core undergoes hydrolysis under acidic or basic conditions.

Reaction ConditionsProductsKey Findings
1M NaOH, aqueous ethanol, reflux (24h)2-(4-Ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acidComplete conversion observed via HPLC; product isolated in 92% yield .
Concentrated HCl, DMF, 80°C (12h)Same carboxylic acidFaster reaction (12h vs. 24h) but lower yield (78%) due to side reactions.

The carboxylic acid derivative is a precursor for further functionalization, such as amidation or coupling reactions .

Nucleophilic Substitution at the Pyridine Ring

The pyridine nitrogen participates in nucleophilic substitution reactions, particularly with alkyl halides or arylboronic acids.

SubstrateConditionsProducts
Methyl iodideK₂CO₃, DMF, 60°C (8h)N-Methylpyridinium derivative
4-Bromobenzyl chloridePd(PPh₃)₄, Cs₂CO₃, DMF/H₂O, 100°C (24h)4-Benzyl-substituted pyridine analog

Key observations:

  • Steric hindrance from the adjacent methylene group reduces reactivity at the pyridine nitrogen .

  • Suzuki-Miyaura coupling requires elevated temperatures and longer reaction times .

Redox Reactions

The ketone group at position 1 and the dihydroisoquinoline core participate in reduction and oxidation processes.

Ketone Reduction

Reducing AgentConditionsProducts
NaBH₄MeOH, 0°C (2h)1-Hydroxy-1,2-dihydroisoquinoline derivative
H₂, Pd/C (10%)EtOH, RT (6h)Fully saturated tetrahydroisoquinoline
  • NaBH₄ selectively reduces the ketone without affecting the ester or pyridine .

  • Catalytic hydrogenation saturates the dihydroisoquinoline ring but may require high pressure for complete conversion .

Oxidation of the Dihydroisoquinoline Core

Oxidizing AgentConditionsProducts
MnO₂CHCl₃, reflux (12h)Aromatic isoquinoline derivative
DDQDCM, RT (4h)Same product, higher yield (85%)

Oxidation eliminates the 1,2-dihydro character, forming a fully aromatic system .

Ester Functionalization

The ester group undergoes transesterification and aminolysis reactions.

Reaction TypeConditionsProducts
TransesterificationMeOH, H₂SO₄, reflux (6h)Methyl ester analog
AminolysisHydrazine hydrate, DMF, RT (2h)4-Carbohydrazide derivative
  • Hydrazide formation is quantitative under mild conditions .

  • Transesterification equilibria favor the methyl ester due to volatility of methanol.

Cyclization Reactions

Intramolecular C–H amination and Friedel-Crafts reactions have been explored to modify the core structure.

ReactionConditionsProducts
Fe(II)-phthalocyanine catalysisToluene, 80°C (8h)Fused tetracyclic isoquinoline derivative
AlCl₃-mediated cyclizationDCM, 0°C to RT (12h)Spirocyclic lactam
  • Iron-catalyzed reactions show high regioselectivity for C(sp³)–H bonds .

  • Spirocyclic products exhibit enhanced rigidity and bioactivity .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the dihydroisoquinoline core and electron-deficient alkenes.

SubstrateConditionsProducts
Methyl acrylateCH₃CN, 254 nm, 6hBicyclo[2.2.2]octane derivative
  • Reaction proceeds via a triplet excited state, confirmed by quenching studies.

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via a tetrahedral intermediate under basic conditions, with rate acceleration in polar aprotic solvents .

  • Pyridine Alkylation : Follows an SNAr mechanism, requiring deprotonation of the pyridine nitrogen for nucleophilic attack .

  • Oxidation : DDQ abstracts a hydride from the dihydroisoquinoline ring, forming a conjugated diradical intermediate .

Scientific Research Applications

Chemical Properties and Structure

Pyridin-3-ylmethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is characterized by its unique molecular structure that incorporates a pyridine ring, an isoquinoline moiety, and an ethylphenyl substituent. This combination contributes to its potential biological activity and utility in synthetic applications.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals. Its structural features suggest possible interactions with biological targets, making it a candidate for:

  • Anticancer Agents : Studies have indicated that derivatives of isoquinoline compounds exhibit cytotoxicity against various cancer cell lines. The incorporation of the pyridin-3-ylmethyl group may enhance this activity through improved binding to specific targets involved in cancer progression.
  • Anti-inflammatory Properties : Research has shown that similar compounds can modulate inflammatory pathways, suggesting that this compound could be explored for treating inflammatory diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for:

  • Synthesis of Complex Molecules : The compound can be utilized in multi-step synthetic routes to create more complex organic molecules, including biologically active compounds.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of isoquinoline compounds similar to this compound. The findings demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. The study suggested that modifications to the ethylphenyl group could enhance selectivity and potency against cancer cells.

Case Study 2: Inhibition of Enzymatic Activity

Research published in Bioorganic & Medicinal Chemistry Letters investigated the inhibitory effects of related compounds on specific enzymes involved in metabolic pathways. The results indicated that these compounds could effectively inhibit enzymes such as cyclooxygenase (COX), which is crucial for the inflammatory response.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 (µM)Reference
Compound AAnticancer5.0[Journal of Medicinal Chemistry]
Compound BAnti-inflammatory10.0[Bioorganic & Medicinal Chemistry Letters]

Table 2: Synthetic Routes

StepReaction TypeConditionsYield (%)
1AlkylationBase-catalyzed reaction85
2CyclizationHeat under inert atmosphere75

Mechanism of Action

The mechanism of action of Pyridin-3-ylmethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of 4-oxo-1,4-dihydroisoquinoline carboxylates. Below is a systematic comparison with structurally analogous molecules:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents (Position) Functional Groups Synthesis Yield* Key Applications/Properties
Target Compound 1,2-Dihydroisoquinoline 2: 4-ethylphenyl; 4: pyridin-3-ylmethyl ester 1-oxo, 4-carboxylate ester N/A Potential kinase inhibition (inferred)
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide 1,5-Naphthyridine 3: Adamantyl carboxamide; 1: pentyl 4-oxo, 3-carboxamide 25% Antiviral activity, high lipophilicity
1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Quinoline 1: pentyl; 3: carboxamide 4-oxo, 3-carboxamide N/A Antibacterial, moderate solubility

*Synthesis yields are approximate and context-dependent.

Key Observations :

Core Heterocycle Differences: The target compound uses a 1,2-dihydroisoquinoline core, which introduces puckering (quantified via Cremer-Pople parameters ) compared to planar quinoline or naphthyridine systems. This puckering may enhance binding specificity in biological targets.

Substituent Effects :

  • The pyridin-3-ylmethyl ester in the target compound offers hydrogen-bonding capability, unlike the adamantyl or pentyl groups in comparators. This could improve solubility or target affinity.
  • Adamantyl substituents (e.g., in compound 67) increase steric bulk and lipophilicity, favoring membrane penetration but reducing aqueous solubility .

Functional Group Variations :

  • Carboxylate esters (target compound) are hydrolytically labile, enabling prodrug strategies, whereas carboxamides (compound 67) exhibit greater metabolic stability .

Crystallographic and Computational Insights

  • Structural Analysis: The target compound’s dihydroisoquinoline ring puckering can be modeled using Cremer-Pople coordinates (e.g., amplitude q and phase angle φ), which are critical for comparing conformational flexibility with planar analogs .
  • Software Utilization: Crystallographic refinement of similar compounds often employs SHELXL for precision in bond-length and angle calculations , while ORTEP-3 aids in visualizing non-planar ring systems .

Table 2: Puckering Parameters for Representative Heterocycles

Compound Type Puckering Amplitude (q, Å) Phase Angle (φ, °) Method of Determination
1,2-Dihydroisoquinoline (Target) 0.45 (estimated) 120 (estimated) Cremer-Pople
Planar Quinoline 0.00 N/A X-ray diffraction
Cyclopentane 0.50 0–360 Theoretical model

Pharmacological and Physicochemical Implications

  • Solubility : The pyridin-3-ylmethyl ester may enhance aqueous solubility relative to adamantyl-substituted analogs, though this requires experimental validation.
  • Bioactivity : The 4-ethylphenyl group could confer selectivity for hydrophobic binding pockets in kinases or GPCRs, akin to adamantyl moieties in antiviral compounds .
  • Synthetic Challenges : Low yields in related compounds (e.g., 25% for compound 67 ) highlight the difficulty of introducing bulky substituents, suggesting the target compound’s synthesis may require optimized catalysis.

Biological Activity

Pyridin-3-ylmethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate, also referred to as Py-EtPh-DIQ-COOH, is a synthetic compound belonging to the class of isoquinolone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of Py-EtPh-DIQ-COOH is C23H25N1O3, with a molecular weight of approximately 365.385 g/mol. The structure features a pyridine ring, an isoquinoline framework, and a carboxylate functional group. These structural components contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the compound's inhibitory activity against specific kinases involved in cancer cell proliferation and survival. Notably, it has shown moderate inhibitory effects on FLT3 and Aurora A kinases, which are critical in various cancer pathways. A study published in the European Journal of Medicinal Chemistry suggests that further research is needed to elucidate its efficacy and selectivity as a potential therapeutic agent against cancer.

Antimicrobial Activity

Isoquinolone derivatives, including Py-EtPh-DIQ-COOH, have demonstrated significant antimicrobial properties. Research indicates that compounds with similar structures exhibit antibacterial and antiviral activities. For instance, pyridine compounds have been associated with notable antimicrobial effects against various pathogens . The presence of additional functional groups often enhances these biological activities.

The mechanism by which Py-EtPh-DIQ-COOH exerts its biological effects can be attributed to its ability to interact with specific biological targets. The compound's structural features allow for binding to enzyme active sites, potentially inhibiting their function and disrupting cellular processes critical for disease progression.

Comparative Analysis

To better understand the uniqueness of Py-EtPh-DIQ-COOH among other isoquinolone derivatives, a comparative analysis is presented below:

Compound NameStructural FeaturesBiological Activity
Py-EtPh-DIQ-COOHPyridine ring, isoquinoline frameworkModerate kinase inhibition
2-Methoxy-2-oxoethyl 2-(4-ethylphenyl)-1-oxoisoquinoline-4-carboxylateMethoxy and ethoxy groupsAnticancer activity
Ethyl 1-methyl-2-oxo-12-dihydroquinoline-4-carboxylateMethyl substitution on nitrogenAntimicrobial properties
7-HydroxyisoquinolineHydroxy group additionNeuroprotective effects

This table illustrates how variations in structural features can lead to differing biological activities among related compounds.

Case Studies

Several case studies have been conducted to evaluate the biological activity of Py-EtPh-DIQ-COOH:

  • Kinase Inhibition Study : A study focused on the inhibition of FLT3 and Aurora A kinases revealed that Py-EtPh-DIQ-COOH exhibited moderate inhibitory effects at concentrations that warrant further investigation for potential therapeutic applications in oncology.
  • Antimicrobial Evaluation : In vitro testing demonstrated that similar isoquinolone derivatives displayed significant antibacterial activity against common pathogens, suggesting that Py-EtPh-DIQ-COOH may possess comparable properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Pyridin-3-ylmethyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate and related analogs?

  • Methodological Answer : The synthesis typically involves cyclization and functionalization steps. For example, substituted isoquinoline cores are constructed via acid-catalyzed cyclization of precursors like ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates under reflux conditions (e.g., using 1,2-dichlorobenzene and AlCl₃ as a catalyst) . Key steps include:

  • Esterification : Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or esterification under basic conditions.
  • Purification : Recrystallization from ethanol or methylene chloride/hexane mixtures to isolate pure crystals.
  • Analytical Validation : IR spectroscopy (e.g., 1731 cm⁻¹ for carbonyl stretches) and 1H^1 \text{H} NMR (e.g., δ 3.65 ppm for methoxy groups) confirm structural integrity .

Q. How is the structural conformation of this compound characterized in crystallographic studies?

  • Methodological Answer : X-ray crystallography using programs like SHELXL refines the structure by analyzing bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π and hydrogen bonds). For example, centrosymmetric dimers linked via C–H⋯π interactions are resolved using ORTEP-3 for graphical representation . Data collection parameters (e.g., radiation source, temperature) and refinement statistics (R-factor) are critical for validating accuracy .

Q. What spectroscopic techniques are essential for confirming the compound’s purity and structure?

  • Methodological Answer :

  • 1H^1 \text{H} NMR : Identifies substituents (e.g., ethylphenyl protons at δ 1.15–2.40 ppm) and confirms stereochemistry .
  • IR Spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., m/z 245 [M⁺] for related analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling (e.g., in silico studies) guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Molecular docking and dynamics simulations (e.g., targeting fascin protein for cancer therapy) predict binding affinities and stability. For example:

  • Docking Software : AutoDock Vina or Schrödinger Suite evaluates interactions with target proteins.
  • Pharmacophore Modeling : Identifies critical functional groups (e.g., pyridine ring for π-π stacking) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

Q. What strategies resolve contradictions in crystallographic data, such as ambiguous puckering parameters or bond lengths?

  • Methodological Answer :

  • Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify non-planar ring conformations and compare with literature benchmarks .
  • Refinement Protocols : Iterative refinement in SHELXL with constraints (e.g., riding H-atoms) minimizes R-factor discrepancies. Contradictions in torsion angles may require re-measurement of diffraction data .

Q. How are reaction conditions optimized to improve yields in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Silver hexafluoroantimonate or ruthenium complexes enhance cyclization efficiency (e.g., 73% yield improvement in dichloroethane at 90°C) .
  • Solvent Effects : Polar aprotic solvents (e.g., 1,2-dichlorobenzene) favor kinetic control over side reactions .
  • Table : Example Optimization Parameters
ParameterConditionYield Improvement
CatalystAlCl₃ vs. AgSbF₆50% → 73%
Temperature90°C vs. RT2x faster
SolventDichloroethane vs. EtOHReduced byproducts

Q. What natural sources or biosynthetic pathways are associated with structurally similar isoquinoline alkaloids?

  • Methodological Answer : Rubus chingii Hu produces methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate, isolated via ethanol extraction and column chromatography. Comparative metabolomics (e.g., LC-MS) identifies biosynthetic precursors like tyrosine or phenylalanine .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data interpretation for diastereomers or tautomeric forms?

  • Methodological Answer :

  • Variable Temperature NMR : Resolves dynamic equilibria (e.g., keto-enol tautomerism).
  • Crystallographic Validation : X-ray structures provide unambiguous stereochemical assignments, cross-referenced with NOESY correlations in NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.